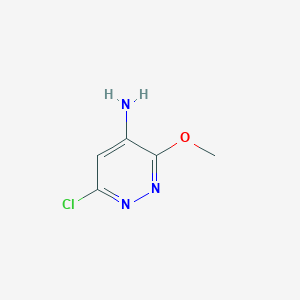![molecular formula C7H5N3O2 B168442 Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16952-65-1](/img/structure/B168442.png)
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps. An improved synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation with the best conditions using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating . Another method involves heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Wissenschaftliche Forschungsanwendungen
1. Self-Assembly into Twin Rosette Cages and Nanotubes
- Application Summary: Pyrido[4,3-d]pyrimidines have been used in the synthesis of N-Bridged derivatives that self-assemble into twin rosette cages and nanotubes in organic media .
- Methods of Application: The target molecules were synthesized in 11 steps using a convergent approach from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate .
- Results: The hierarchical self-assembly of the nanocages into rosette nanotubes and nanobundles was established by electron microscopy and molecular modelling studies .
2. Antagonists of the Human Chemokine Receptor CXCR2
- Application Summary: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 .
- Methods of Application: The structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine was explored via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues completely lacked the CXCR2 antagonism, the exception being a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that is endowed with similar antagonistic potency as the original hit .
3. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including Pyrido[4,3-d]pyrimidines, have been studied for their anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
4. Synthesis of Hexahydropyrido[4,3-d]pyrimidin-2-ones
- Application Summary: Pyrido[4,3-d]pyrimidin-2-ones have been synthesized using the Staudinger–aza-Wittig reaction of 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones .
- Methods of Application: The Staudinger–aza-Wittig reaction was mediated by PPh3 .
- Results: The target pyrido[4,3-d]pyrimidines were obtained in 94-95% yields as a result of the Staudinger–intramolecular aza-Wittig reaction .
5. Antitumor Activities
- Application Summary: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .
- Methods of Application: The antitumor activities of pyrido[2,3-d]pyrimidines are studied through various in vitro and in vivo models .
- Results: Pyrido[2,3-d]pyrimidines have shown promising results in preclinical studies for their antitumor activities .
6. Inhibitory Properties Against Epidermal Growth Factor Receptor Tyrosine Kinase
- Application Summary: Pyrido[4,3-d]pyrimidines manifest remarkable inhibitory properties against epidermal growth factor receptor tyrosine kinase .
- Methods of Application: The inhibitory properties are studied through various in vitro and in vivo models .
- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory properties against epidermal growth factor receptor tyrosine kinase .
7. Dihydrofolate Reductase Inhibitor
- Application Summary: Pyrido[4,3-d]pyrimidines have been used as dihydrofolate reductase inhibitors .
- Methods of Application: The inhibitory effects of pyrido[4,3-d]pyrimidines are studied through various in vitro and in vivo models .
- Results: Pyrido[4,3-d]pyrimidines have shown promising results in preclinical studies for their inhibitory effects on dihydrofolate reductase .
Eigenschaften
IUPAC Name |
1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBAIDZJRMVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342012 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
16952-65-1 | |
| Record name | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
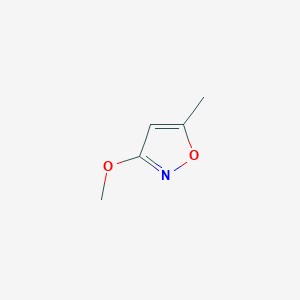
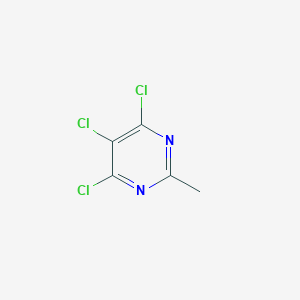
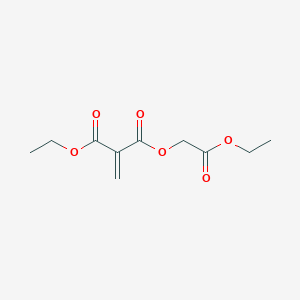
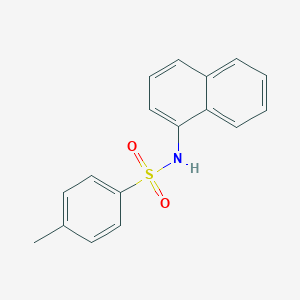
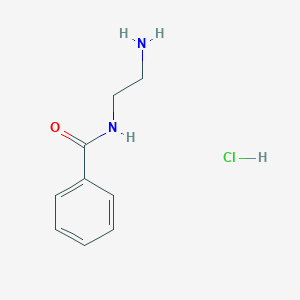

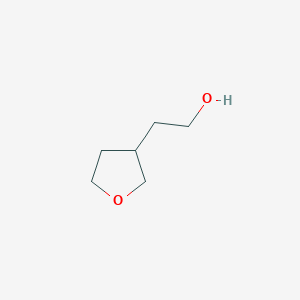


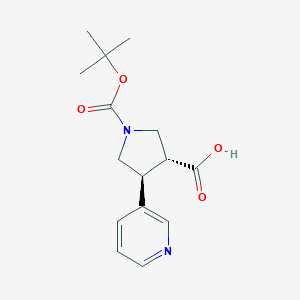
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
